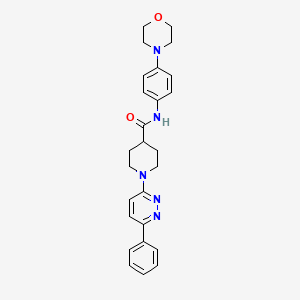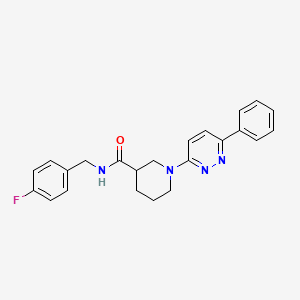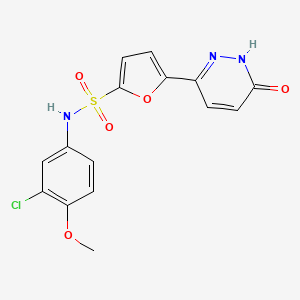![molecular formula C22H22ClN5O4S B11278169 N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278169.png)
N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with a complex structure, combining elements from various chemical classes.
- Its systematic name reflects its substituents: a chloro group at the 3-position of a phenyl ring, a methoxy group at the 4-position, and a butanamide moiety attached to a 1,2,4-triazine ring via a thiol (sulfanyl) linkage.
- While its common name may not be widely recognized, it likely has specific applications in research and industry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but typical reactions involve organic solvents, catalysts, and controlled temperatures.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s complexity and specialized applications.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, potentially impacting biological activity or solubility.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Evaluate its use in materials science (e.g., polymers, coatings) or as a chemical intermediate.
Mechanism of Action
- Unfortunately, specific details on its mechanism of action are scarce, emphasizing the need for further research.
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the triazine-sulfanyl linkage) compared to related compounds.
Similar Compounds: While I don’t have a direct list, you can explore related structures like other triazines, phenylbutanamides, or sulfanyl-containing molecules.
Remember that this compound’s detailed study requires access to specialized literature and databases Researchers continue to investigate its properties and applications
Properties
Molecular Formula |
C22H22ClN5O4S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H22ClN5O4S/c1-4-18(20(30)25-13-9-10-17(32-3)15(23)11-13)33-22-26-21(31)19(27-28-22)14-7-5-6-8-16(14)24-12(2)29/h5-11,18H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
UZCZOJHQSRQXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11278105.png)

![6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278124.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11278128.png)

![6,6-dimethyl-9-(2-methylphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278135.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11278146.png)
![2-[(4-methylphenyl)amino]-N-(4-nitrophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11278154.png)
![6,6-dimethyl-N,9-bis(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278161.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11278171.png)
![N-(4-fluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11278173.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11278178.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11278181.png)
